molecular formula C12H16O4 B8653287 Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate

Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate

Cat. No.: B8653287
M. Wt: 224.25 g/mol
InChI Key: SVXWGCOSQACBCP-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a hydroxymethyl group, and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate typically involves the esterification of 3-(hydroxymethyl)-4-isopropoxy-benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(hydroxymethyl)-4-isopropoxy-benzoic acid+methanolacid catalystMethyl 3-(hydroxymethyl)-4-isopropoxy-benzoate+water\text{3-(hydroxymethyl)-4-isopropoxy-benzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(hydroxymethyl)-4-isopropoxy-benzoic acid+methanolacid catalyst​Methyl 3-(hydroxymethyl)-4-isopropoxy-benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The isopropoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 3-(carboxymethyl)-4-isopropoxy-benzoic acid.

    Reduction: 3-(hydroxymethyl)-4-isopropoxy-benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxymethyl and isopropoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(hydroxymethyl)-4-methoxy-benzoate
  • Methyl 3-(hydroxymethyl)-4-ethoxy-benzoate
  • Methyl 3-(hydroxymethyl)-4-butoxy-benzoate

Uniqueness

Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and drug development.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 3-(hydroxymethyl)-4-propan-2-yloxybenzoate

InChI

InChI=1S/C12H16O4/c1-8(2)16-11-5-4-9(12(14)15-3)6-10(11)7-13/h4-6,8,13H,7H2,1-3H3

InChI Key

SVXWGCOSQACBCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)OC)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 3-formyl-4-isopropoxy-benzoate (180 mg, 0.8 mmol) was dissolved in tetrahydrofuran (5 mL) and lithium borohydride (35 mg, 1.6 mmol) was added. The reaction mixture was stirred at room temperature for 30 minutes, then quenched with methanol (3 mL). The reaction mixture was neutralized by the addition of a saturated aqueous solution of sodium bicarbonate (3 mL) and extracted with ethyl acetate (3×10 mL). The organic layers were washed with brine solution (1×10 mL), dried over sodium sulfate, filtered and concentrated in vacuo to yield methyl 3-(hydroxymethyl)-4-isopropoxy-benzoate (180 mg, 99%) as a viscous liquid. ESI-MS m/z calc. 224.3. found 225.3 (M+1)+; Retention time: 1.26 minutes (3 min run); 1H NMR (400 MHz, DMSO) δ 8.09 (s, 1H), 7.89 (d, J=8.6 Hz, 1H), 7.13 (d, J=8.6 Hz, 1H), 5.25 (t, J=5.6 Hz, 1H), 4.86-4.68 (m, 1H), 4.54 (d, J=5.6 Hz, 2H), 3.87 (s, 3H), 1.35 (d, J=6.0 Hz, 6H).
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
35 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Methyl 3-formyl-4-isopropoxy-benzoate (180 mg, 0.81 mmol) was dissolved in tetrahydrofuran (4.8 mL) and LiBH4 (35 mg, 1.6 mmol) was added. The reaction was stirred at room temperature for 30 minutes before it was quenched with methanol (3 mL). The reaction was neutralized by the addition of a saturated aqueous solution of sodium bicarbonate (3 mL) and was then extracted with ethyl acetate (3×10 mL). The combined organics were washed with a saturated aqueous solution of sodium chloride (1×10 mL), dried over sodium sulfate, filtered and the solvent was evaporated under reduced pressure to yield methyl 3-(hydroxymethyl)-4-isopropoxy-benzoate (99%) as a viscous liquid. ESI-MS m/z calc. 224.3, found 225.3 (M+1)+; Retention time: 1.26 minutes (3 min run). 1H NMR (400 MHz, DMSO) δ 8.09 (s, 1H), 7.89 (d, J=8.6 Hz, 1H), 7.13 (d, J=8.6 Hz, 1H), 5.25 (t, J=5.6 Hz, 1H), 4.86-4.68 (m, 1H), 4.54 (d, J=5.6 Hz, 2H), 3.87 (s, 3H), 1.35 (d, J=6.0 Hz, 6H).
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
solvent
Reaction Step One
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Quantity
35 mg
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